molecular formula C12H15Cl2NO2 B1590580 Benzyl bis(2-chloroethyl)carbamate CAS No. 72791-76-5

Benzyl bis(2-chloroethyl)carbamate

Cat. No.: B1590580
CAS No.: 72791-76-5
M. Wt: 276.16 g/mol
InChI Key: OBBMVFKOKGRDGS-UHFFFAOYSA-N
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Description

Benzyl bis(2-chloroethyl)carbamate is an organic compound with the molecular formula C12H15Cl2NO2. It is a carbamate derivative, characterized by the presence of two 2-chloroethyl groups attached to a benzyl carbamate structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl bis(2-chloroethyl)carbamate can be synthesized through a multi-step reaction process. One common method involves the reaction of benzyl chloroformate with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent mixture of dichloromethane and tetrahydrofuran at low temperatures (around 0°C) to ensure controlled reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and carbamic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines and thiols can react with this compound in substitution reactions.

    Acids and Bases: Hydrolysis reactions can be facilitated by using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include substituted carbamates or amines.

    Hydrolysis Products: Hydrolysis typically yields alcohols and carbamic acid derivatives.

Scientific Research Applications

Benzyl bis(2-chloroethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl bis(2-chloroethyl)carbamate involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic centers such as DNA, proteins, and enzymes, leading to the disruption of their normal functions. This alkylation process can result in the inhibition of cell division and induction of apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl)amine: A related compound with similar alkylating properties.

    N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide: Another compound with chloroethyl groups used in similar applications.

    Bis(2-chloroethyl)amine hydrochloride: The hydrochloride salt form of bis(2-chloroethyl)amine.

Uniqueness

Benzyl bis(2-chloroethyl)carbamate is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Properties

IUPAC Name

benzyl N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBMVFKOKGRDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502306
Record name Benzyl bis(2-chloroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72791-76-5
Record name Benzyl bis(2-chloroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cbz-N,N-bis(2-chloroethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

13.2 ml (92 mmol) of benzyl chloroformate are added slowly to a solution, cooled to 0° C., of 15 g (84 mmol) of bis(2-chloroethylamine) hydrochloride, 26 ml (185 mmol) of triethylamine in 200 ml of dichloromethane and 70 ml of tetrahydrofuran, stirred beforehand for 15 min and then filtered in order to remove the triethylammonium chloride. The reaction medium is stirred at ambient temperature for 18 h. After the addition of water, the reaction medium is extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and evaporated. 20 g of crude residue are obtained and purified by chromatography on silica gel, elution being carried out with an 8/2 heptane/ethyl acetate mixture. 6 g (26%) of benzyl bis(2-chloroethyl)carbamate are thus obtained.
Quantity
13.2 mL
Type
reactant
Reaction Step One
Name
bis(2-chloroethylamine) hydrochloride
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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